4-(2,4-Difluorophenoxy)-3-methylaniline
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Overview
Description
4-(2,4-Difluorophenoxy)-3-methylaniline is an organic compound with the molecular formula C13H11F2NO It is a derivative of aniline, where the aniline ring is substituted with a 2,4-difluorophenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenoxy)-3-methylaniline typically involves the following steps:
Nitration: The starting material, 2,4-difluorophenol, is nitrated to form 2,4-difluoro-1-nitrobenzene.
Reduction: The nitro group in 2,4-difluoro-1-nitrobenzene is reduced to form 2,4-difluoroaniline.
Coupling Reaction: The 2,4-difluoroaniline is then coupled with 3-methylphenol under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Scientific Research Applications
4-(2,4-Difluorophenoxy)-3-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenoxy)-3-methylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to altered biochemical activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A simpler analog with similar chemical properties but lacking the phenoxy and methyl groups.
4-(2,4-Difluorophenoxy)-2-methylaniline: A closely related compound with a different substitution pattern on the aniline ring.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A well-known herbicide with a similar phenoxy structure but different functional groups.
Uniqueness
4-(2,4-Difluorophenoxy)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-6-10(16)3-5-12(8)17-13-4-2-9(14)7-11(13)15/h2-7H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXMNYEMDVZOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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